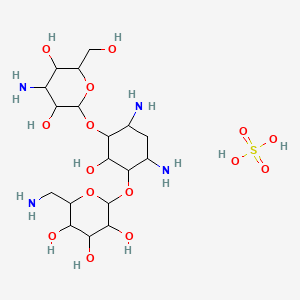

Bekanamycin sulfate

Description

Properties

IUPAC Name |

2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYGSFOGFJDDHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N4O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911592 | |

| Record name | 4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1966115-71-8, 70560-51-9 | |

| Record name | 4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kanamycin sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of Bekanamycin Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bekanamycin sulfate, an aminoglycoside antibiotic also known as Kanamycin B, exerts its potent bactericidal activity by targeting the bacterial ribosome and disrupting protein synthesis. This in-depth technical guide elucidates the molecular mechanisms underpinning the action of this compound, provides quantitative data on its binding affinity and antibacterial efficacy, details relevant experimental protocols for its study, and visualizes the key pathways involved.

Introduction

This compound is a member of the aminoglycoside family of antibiotics, a class of drugs renowned for their efficacy against a broad spectrum of bacterial infections, particularly those caused by Gram-negative aerobes. It is a water-soluble antibiotic derived from the fermentation of Streptomyces kanamyceticus. The primary molecular target of Bekanamycin is the 30S subunit of the bacterial ribosome, a critical component of the cellular machinery responsible for protein synthesis. By binding to this subunit, Bekanamycin induces a cascade of events that ultimately lead to bacterial cell death. This guide provides a comprehensive overview of its mechanism of action for researchers and professionals in the field of drug development.

Mechanism of Action: A Multifaceted Inhibition of Protein Synthesis

The bactericidal effect of this compound is a direct consequence of its high-affinity binding to the bacterial 30S ribosomal subunit, which interferes with multiple stages of protein synthesis.

2.1. Binding to the 30S Ribosomal Subunit

Bekanamycin binds specifically to the A-site (aminoacyl-tRNA site) on the 16S ribosomal RNA (rRNA) component of the 30S subunit. This interaction is crucial for its antibacterial activity. The binding of Bekanamycin induces a conformational change in the ribosome, which is the root cause of the subsequent disruptive effects on translation.

2.2. Key Inhibitory Effects

The binding of Bekanamycin to the ribosomal A-site leads to three primary inhibitory events:

-

Interference with Initiation Complex Formation: Bekanamycin can hinder the proper assembly of the initiation complex, which consists of the 30S subunit, mRNA, and the initiator tRNA (fMet-tRNA). This blockage at the initial stage of protein synthesis contributes to the overall reduction in functional protein production.

-

Induction of mRNA Misreading: A major consequence of Bekanamycin binding is the distortion of the A-site, which leads to a decrease in the fidelity of codon-anticodon recognition. This results in the incorporation of incorrect amino acids into the growing polypeptide chain. The accumulation of non-functional or toxic proteins due to this misreading is a significant factor in the bactericidal action of the drug.[1]

-

Obstruction of Translocation: Bekanamycin also physically impedes the movement of the ribosome along the mRNA template, a process known as translocation. This stalling of the ribosome prevents the elongation of the polypeptide chain, further contributing to the shutdown of protein synthesis.

The culmination of these effects is a catastrophic disruption of cellular protein homeostasis, leading to a cascade of downstream events that result in bacterial cell death.

Quantitative Data

3.1. Binding Affinity

The affinity of Bekanamycin for its ribosomal target is a key determinant of its potency. The dissociation constant (KD) is a measure of this affinity, with lower values indicating a stronger interaction.

| Compound | Target | Method | KD (μM) |

| Kanamycin B (Bekanamycin) | E. coli 16S rRNA A-site | Not Specified | 9.98 |

Note: This value is for Kanamycin B binding to the isolated 16S rRNA A-site and may vary in the context of the full 30S subunit and in different bacterial species.

3.2. Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table provides representative MIC values for Kanamycin A, a closely related aminoglycoside, against various bacterial strains. These values can serve as an approximate indicator of the expected activity of Bekanamycin (Kanamycin B), although specific MICs for Bekanamycin may vary.

| Bacterial Strain | Type | MIC (µg/mL) |

| Escherichia coli ATCC 25922 | Gram-negative | 4 |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 1 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 8 |

| Klebsiella pneumoniae | Gram-negative | 2 - 8 |

| Enterococcus faecalis | Gram-positive | >64 |

Disclaimer: MIC values can vary significantly depending on the specific bacterial strain, testing methodology, and local resistance patterns.

Signaling Pathways and Cellular Consequences

The inhibition of protein synthesis and the production of mistranslated proteins by Bekanamycin trigger a series of downstream cellular events that contribute to its bactericidal effect.

The accumulation of aberrant proteins triggers a proteotoxic stress response. Misfolded proteins can also be inserted into the bacterial cell membrane, leading to altered membrane permeability and the leakage of essential cellular components. The overall disruption of cellular processes culminates in metabolic stress and, ultimately, cell death.

Experimental Protocols

5.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.

Methodology:

-

Preparation of Bekanamycin Dilutions: Prepare a stock solution of this compound in sterile Mueller-Hinton Broth (MHB). Perform two-fold serial dilutions in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Culture the bacterial strain on an appropriate agar medium. Prepare a suspension in sterile saline or MHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the Bekanamycin dilutions. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

5.2. In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing a bacterial cell-free extract (e.g., E. coli S30 extract), a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein), amino acids, and an energy source (ATP, GTP).

-

Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (a known protein synthesis inhibitor) and a negative control (vehicle).

-

Incubation: Incubate the reactions at 37°C for a sufficient time to allow for protein expression (e.g., 1-2 hours).

-

Detection: Quantify the amount of reporter protein produced. For luciferase, add the appropriate substrate and measure luminescence. For GFP, measure fluorescence.

-

Data Analysis: Calculate the percentage of inhibition of protein synthesis for each concentration of this compound relative to the negative control.

5.3. Toeprinting Assay

The toeprinting assay is a powerful technique to map the precise location of ribosomes stalled on an mRNA molecule by an antibiotic.

Methodology:

-

Formation of the Translation Complex: Incubate a specific mRNA template with purified 30S ribosomal subunits, initiator tRNA, and the desired elongation factors in the presence or absence of this compound.

-

Primer Extension: Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the potential stalling site. Add reverse transcriptase and dNTPs to initiate primer extension.

-

Termination of Extension: The reverse transcriptase will proceed along the mRNA template until it encounters the stalled ribosome, at which point the extension will be terminated.

-

Analysis of Products: Separate the resulting cDNA products by denaturing polyacrylamide gel electrophoresis.

-

Interpretation: The length of the terminated cDNA fragment corresponds to the position of the ribosome on the mRNA, revealing the specific codon at which Bekanamycin induces stalling.

Conclusion

This compound's mechanism of action is a well-characterized process involving the specific targeting of the bacterial 30S ribosomal subunit. Its ability to interfere with multiple key steps in protein synthesis—initiation, elongation (by causing misreading), and translocation—underlies its potent bactericidal activity. The quantitative data on its binding affinity and antibacterial spectrum, combined with the detailed experimental protocols provided, offer a valuable resource for researchers and drug development professionals. A thorough understanding of its molecular mechanism is crucial for the rational design of new aminoglycoside derivatives with improved efficacy and reduced toxicity, and for combating the growing threat of antibiotic resistance.

References

Bekanamycin Sulfate's Disruption of Bacterial Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bekanamycin sulfate, an aminoglycoside antibiotic, exerts a potent bactericidal effect by targeting and disrupting the intricate process of bacterial protein synthesis. This technical guide provides an in-depth examination of its core mechanism of action, presents quantitative efficacy data, details relevant experimental protocols, and visualizes the key pathways and workflows involved. By binding irreversibly to the 30S ribosomal subunit, bekanamycin induces a cascade of translational errors, including inhibition of the initiation complex, misreading of the mRNA codon, and obstruction of ribosomal translocation. This multifaceted disruption leads to the synthesis of nonfunctional or toxic proteins, culminating in bacterial cell death. Understanding these precise molecular interactions is crucial for optimizing its therapeutic use and for the development of next-generation antimicrobial agents.

Mechanism of Action: A Multi-pronged Attack on the Ribosome

This compound's primary mechanism of action is the targeted inhibition of protein synthesis in bacteria.[1][2] This process is not a simple blockade but a complex interference with several key stages of translation. The drug's efficacy stems from its high-affinity, irreversible binding to the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery.[3][4]

The key disruptive effects are:

-

Binding to the 30S Subunit: Bekanamycin specifically binds to the A-site (decoding site) within the 16S rRNA of the 30S subunit.[4] This binding event is the initiating step for all subsequent inhibitory actions.

-

Interference with the Initiation Complex: The antibiotic's presence on the 30S subunit obstructs the proper formation of the initiation complex, which is the essential first step required to begin translating an mRNA molecule.

-

Induction of mRNA Misreading: Once bound, bekanamycin causes conformational changes in the ribosome. This distortion leads to errors in the codon-anticodon pairing, resulting in the incorporation of incorrect amino acids into the nascent polypeptide chain. The accumulation of these faulty, nonfunctional, or potentially toxic proteins disrupts essential cellular processes.

-

Inhibition of Ribosomal Translocation: Bekanamycin also physically hinders the movement of the ribosome along the mRNA strand, a process known as translocation. This obstruction halts the elongation phase of protein synthesis, preventing the polypeptide chain from growing.

This combination of misreading and translocation inhibition ensures a comprehensive shutdown of functional protein production, leading to a potent bactericidal (cell-killing) effect rather than a merely bacteriostatic (growth-inhibiting) one.

Quantitative Data: Efficacy Spectrum

The antimicrobial activity of bekanamycin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth. Bekanamycin is primarily potent against aerobic Gram-negative bacteria, with some activity against Gram-positive strains.

| Bacterial Species | Type | Reported MIC Range (µg/mL) | Notes |

| Escherichia coli | Gram-negative | 6 - 30 | A common target for aminoglycosides. |

| Pseudomonas aeruginosa | Gram-negative | Varies | Known for intrinsic and acquired resistance. |

| Klebsiella pneumoniae | Gram-negative | Varies | Activity is well-established. |

| Staphylococcus aureus | Gram-positive | Varies | Generally less effective than against Gram-negatives. |

| Enterobacter aerogenes | Gram-negative | Varies | Included in its spectrum of activity. |

| Proteus species | Gram-negative | Varies | Susceptible to bekanamycin. |

Note: Specific MIC values can vary significantly between bacterial strains and are dependent on the testing methodology.

Experimental Protocols

Protocol: Broth Microdilution for MIC Determination

This is the standard laboratory method for quantitatively measuring the in vitro activity of an antimicrobial agent against a bacterium. The protocol is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial isolate.

Methodology:

-

Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of this compound are prepared in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.

-

Inoculum Standardization: The bacterial isolate is grown to a specific turbidity, corresponding to a known concentration (e.g., 0.5 McFarland standard). This culture is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in each well.

-

Inoculation: Each well containing the serially diluted bekanamycin is inoculated with the standardized bacterial suspension. Control wells are included: a growth control (broth + bacteria, no antibiotic) and a sterility control (broth only).

-

Incubation: The microtiter plate is incubated under specific conditions, typically at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is recorded as the lowest concentration of this compound in which no visible growth (turbidity) is observed.

Protocol: In Vitro Cell-Free Translation Assay

This assay directly measures the effect of a compound on protein synthesis using a reconstituted system of purified cellular components.

Objective: To quantify the inhibitory effect of this compound on the synthesis of a reporter protein.

Methodology:

-

System Preparation: A cell-free translation system is reconstituted from highly purified components, typically from E. coli. This includes active 70S ribosomes, a mix of translation factors (initiation, elongation, and release factors), amino acids, and a pool of aminoacyl-tRNA synthetases and tRNAs.

-

Reporter Construct: An mRNA transcript coding for a readily detectable reporter protein, such as Green Fluorescent Protein (GFP), is added to the system.

-

Inhibitor Addition: The reaction is run in the presence of varying concentrations of this compound. A control reaction with no inhibitor is run in parallel.

-

Initiation and Incubation: The translation reaction is initiated, often by the addition of the mRNA or a key component like Mg²⁺, and incubated at a controlled temperature (e.g., 37°C).

-

Quantification: The synthesis of the reporter protein is measured over time. For GFP, this can be done by monitoring the increase in fluorescence. For other proteins, methods like radioactive amino acid incorporation followed by precipitation and scintillation counting can be used.

-

Analysis: The rate and total amount of protein produced in the presence of bekanamycin are compared to the control to determine its inhibitory potency, often expressed as an IC₅₀ (the concentration required to inhibit 50% of protein synthesis).

Downstream Consequences and Logical Relationships

The inhibition of protein synthesis by bekanamycin initiates a cascade of events that are ultimately lethal to the bacterium. The production of aberrant proteins and the halt in the production of essential ones create a state of severe cellular stress and dysfunction.

The logical flow of these consequences is as follows:

-

Primary Insult: Disruption of the ribosome leads to two main outcomes: the production of truncated or misfolded proteins (from misreading) and a severe deficit of essential functional proteins (from translocation arrest).

-

Cellular Disruption: The accumulation of faulty proteins can lead to proteotoxic stress and damage to the cell membrane. The lack of essential enzymes and structural proteins cripples vital metabolic pathways and compromises cellular integrity.

-

Irreversible Damage: The combined effects disrupt core cellular functions, including energy production, cell division, and maintenance of the cell envelope.

-

Bactericidal Outcome: This widespread and irreversible damage leads to bacterial cell death.

References

Chemical structure and properties of Bekanamycin sulfate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bekanamycin sulfate, an aminoglycoside antibiotic, is a salt of Bekanamycin, also known as Kanamycin B. As a potent inhibitor of bacterial protein synthesis, it demonstrates a broad spectrum of activity, particularly against Gram-negative bacteria. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and antibacterial activity of this compound. Detailed experimental protocols for susceptibility testing are also included to facilitate research and development applications.

Chemical Structure and Identity

Bekanamycin is an aminoglycoside antibiotic that belongs to the class of 4,6-disubstituted 2-deoxystreptamines. The structure of this compound consists of the Bekanamycin free base and a sulfate group.

IUPAC Name: (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid[1]

Synonyms: Kanamycin B sulfate, Kanendomycin[1]

CAS Number: 29701-07-3[1]

Chemical Formula: C18H39N5O14S[1]

Molecular Weight: 581.6 g/mol [1]

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C18H39N5O14S | |

| Molecular Weight | 581.6 g/mol | |

| Appearance | White or off-white powder/crystals | |

| Melting Point | Decomposes over a wide range above 250 °C (for Kanamycin sulfate) | |

| Solubility | Soluble in water (50 mg/mL); practically insoluble in alcohol, acetone, chloroform, ether, and ethyl acetate. | |

| pH | 6.5 - 8.5 (1% solution in water) | |

| Storage Temperature | -20°C |

Mechanism of Action

This compound is a bactericidal antibiotic that primarily functions by inhibiting protein synthesis in susceptible bacteria. The mechanism involves a multi-step process targeting the bacterial ribosome:

-

Binding to the 30S Ribosomal Subunit: Bekanamycin irreversibly binds to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit.

-

Interference with Protein Synthesis: This binding interferes with the translational initiation complex and causes misreading of the mRNA codons.

-

Inhibition of Translocation: The drug also hinders the movement of the ribosome along the mRNA strand, a process known as translocation, which halts the elongation of the polypeptide chain.

The culmination of these actions—the production of nonfunctional or toxic proteins and the complete halt of protein synthesis—leads to bacterial cell death.

Antibacterial Spectrum and Activity

| Bacterial Species | Reported Activity |

| Gram-Negative Bacteria | |

| Escherichia coli | Active |

| Pseudomonas aeruginosa | Active |

| Klebsiella pneumoniae | Active |

| Enterobacter aerogenes | Active |

| Proteus sp. | Active |

| Serratia marcescens | Active |

| Acinetobacter sp. | Active |

| Gram-Positive Bacteria | |

| Staphylococcus aureus (including penicillinase-producing strains) | Active |

| Staphylococcus epidermidis | Active |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic. The following is a generalized protocol that can be adapted for this compound.

Materials:

-

This compound

-

Sterile distilled water

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolate for testing

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in sterile distilled water. The concentration should be at least 10 times the highest concentration to be tested.

-

Inoculum Preparation:

-

From a fresh agar plate, select several colonies of the bacterial isolate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution:

-

Add a defined volume of CAMHB to all wells of a 96-well plate, except for the first column.

-

Add a corresponding volume of the this compound stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring a set volume of the antibiotic solution from the first column to the second, mixing, and continuing this process across the plate to achieve the desired concentration range.

-

-

Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial inoculum. Include a growth control well containing only the broth and the inoculum.

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity or bacterial growth.

Conclusion

This compound remains a significant aminoglycoside antibiotic with well-characterized chemical and physical properties. Its potent bactericidal activity, achieved through the inhibition of bacterial protein synthesis, makes it an important agent for scientific research and a reference compound in the development of new antibacterial agents. The provided technical information and experimental protocols serve as a valuable resource for professionals in the fields of microbiology, pharmacology, and drug discovery.

References

Bekanamycin: A Technical and Historical Whitepaper on the Aminoglycoside Antibiotic

Foreword: This document provides an in-depth technical and historical overview of Bekanamycin, an aminoglycoside antibiotic. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its discovery, mechanism of action, antimicrobial spectrum, and the experimental methodologies used for its characterization.

Executive Summary

Bekanamycin, also known as Kanamycin B, is a potent aminoglycoside antibiotic first identified as a component of the kanamycin complex. This complex is produced by the soil bacterium Streptomyces kanamyceticus. Discovered in 1957 by a team led by the renowned Japanese scientist Hamao Umezawa, Bekanamycin has played a significant role in the landscape of antimicrobial chemotherapy.[1] Like other aminoglycosides, its bactericidal activity stems from the irreversible inhibition of protein synthesis in susceptible bacteria. This guide delineates the scientific journey of Bekanamycin, from its initial isolation to its characterization as a distinct and powerful antimicrobial agent. It presents its antimicrobial activity through quantitative data, details the experimental protocols for its evaluation, and visualizes the key pathways associated with its discovery and function.

Discovery and History

The discovery of Bekanamycin is intrinsically linked to the broader discovery of the kanamycin antibiotic complex. In the mid-20th century, a period often referred to as the "golden age" of antibiotic discovery, research groups worldwide were systematically screening soil microorganisms for novel antimicrobial compounds.

In 1957, Hamao Umezawa and his colleagues at the Institute of Microbial Chemistry in Japan reported the isolation of a new, water-soluble, basic antibiotic from the culture broth of Streptomyces kanamyceticus.[2][3] They named this antibiotic Kanamycin. Subsequent research revealed that the crude kanamycin isolate was, in fact, a complex of several related compounds. Through meticulous separation techniques, primarily involving chromatography, the components were identified as Kanamycin A (the major component), Kanamycin B, and Kanamycin C.[4][5] Kanamycin B was later given the International Nonproprietary Name (INN) Bekanamycin.

Further research into the biosynthesis of the kanamycin complex in S. kanamyceticus has clarified the relationship between these components. It is now understood that Bekanamycin (Kanamycin B) serves as the direct precursor to Kanamycin A. A two-step enzymatic process, involving the KanJ dioxygenase and KanK reductase enzymes, converts the 2'-amino group of Bekanamycin into the 2'-hydroxyl group characteristic of Kanamycin A.

Mechanism of Action

Bekanamycin exerts its potent bactericidal effect by targeting the machinery of protein synthesis within the bacterial cell. The primary target is the 30S ribosomal subunit. The process can be dissected into three key inhibitory steps:

-

Binding to the 30S Subunit: Bekanamycin binds irreversibly to a specific site on the 16S ribosomal RNA (rRNA) of the 30S subunit. This binding event physically obstructs the ribosome's proper function.

-

Interference with Initiation Complex: The presence of the bound antibiotic interferes with the formation of the translation initiation complex, which is composed of the 30S subunit, mRNA, and formyl-methionyl-tRNA. This blocks the start of protein synthesis.

-

mRNA Misreading and Truncation: For ribosomes that manage to initiate translation, the bound Bekanamycin distorts the structure of the A-site (aminoacyl-tRNA binding site). This leads to the misreading of mRNA codons, causing the incorporation of incorrect amino acids into the nascent polypeptide chain. The result is the production of non-functional or toxic proteins, which disrupts cellular integrity and leads to cell death.

Antimicrobial Spectrum and Efficacy

Bekanamycin demonstrates a broad spectrum of activity, primarily against aerobic Gram-negative bacteria, and also shows efficacy against certain Gram-positive organisms. Its potency is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a bacterium.

Quantitative Antimicrobial Activity

The following table summarizes the MIC values for Bekanamycin (Kanamycin B) against a panel of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Type | MIC (μg/mL) | Reference |

| Bacillus subtilis 168 | Gram-positive | 0.5 | |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 1 | |

| Staphylococcus epidermidis ATCC 12228 | Gram-positive | 1 | |

| Mycobacterium smegmatis MC2-155 | Gram-positive | 0.5 | |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 16 | |

| Escherichia coli ATCC 25922 | Gram-negative | 2 | |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 4 | |

| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 1 | |

| Acinetobacter baumannii ATCC 19606 | Gram-negative | 1 | |

| Salmonella enterica serovar Typhimurium | Gram-negative | 2 |

Note: MIC values can vary between specific strains and testing conditions.

Experimental Protocols

The characterization of Bekanamycin relies on standardized laboratory procedures. The following sections detail the methodologies for determining its antimicrobial susceptibility and for its separation from the kanamycin complex.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a specific bacterium, conforming to guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of Bekanamycin that inhibits the visible growth of a target bacterium.

Materials:

-

Bekanamycin sulfate powder

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile saline or broth

-

Target bacterial isolate

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Methodology:

-

Preparation of Antimicrobial Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

-

Perform serial two-fold dilutions of the stock solution in CAMHB across the wells of a 96-well microtiter plate to achieve a final volume of 50 µL per well. The concentration range should bracket the expected MIC.

-

-

Inoculum Preparation:

-

Culture the test bacterium on a suitable agar medium for 18-24 hours at 35-37°C.

-

Select several morphologically similar colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 50 µL of the final bacterial inoculum to each well containing the Bekanamycin dilutions, bringing the total volume to 100 µL.

-

Include a growth control well (inoculum in broth, no antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Bekanamycin in which no visible growth (no turbidity) is observed.

-

Protocol Principles for Chromatographic Separation

The isolation of Bekanamycin (Kanamycin B) from the fermentation broth containing Kanamycin A and C relies on chromatographic techniques that separate molecules based on differences in their physicochemical properties, such as charge and polarity.

Objective: To separate and purify Bekanamycin from other kanamycin congeners.

Methodology Principle (Ion-Exchange Chromatography):

-

Resin Selection and Preparation: A cation-exchange resin (e.g., IRC-50) is selected. The resin is packed into a column and equilibrated with a buffer at a specific pH to ensure the resin is in the appropriate ionic form (e.g., sodium form).

-

Adsorption: The filtered and pH-adjusted fermentation broth containing the kanamycin complex is passed through the column. The positively charged kanamycin molecules bind to the negatively charged resin.

-

Elution: The column is washed to remove unbound impurities. Subsequently, an elution buffer (e.g., a dilute acid like sulfuric acid or a salt solution with increasing ionic strength) is passed through the column. The different kanamycin components (A, B, and C) have slightly different affinities for the resin, causing them to detach and elute at different times.

-

Fraction Collection: The eluate is collected in separate fractions.

-

Analysis: Each fraction is analyzed (e.g., by paper chromatography or HPLC) to identify the fractions containing pure Bekanamycin. The desired fractions are then pooled for further processing.

Conclusion

Bekanamycin stands as a testament to the era of natural product antibiotic discovery. As a key component of the kanamycin complex discovered by Hamao Umezawa, its history is a fundamental part of the story of aminoglycosides. Its mechanism of action, centered on the potent and irreversible inhibition of the bacterial 30S ribosomal subunit, provides a robust basis for its bactericidal effects against a wide range of pathogens. The detailed protocols for its evaluation and purification underscore the rigorous scientific methods that have been essential to its development and characterization. This guide serves as a comprehensive resource for understanding the historical significance and enduring technical principles associated with Bekanamycin.

References

- 1. The history of antibiotics: the Japanese story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production and isolation of a new antibiotic: kanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Studies on Kanamycin [jstage.jst.go.jp]

- 4. Bekanamycin | Antibiotic | Antibacterial | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

Bekanamycin Sulfate: A Technical Guide to the Inhibition of the 30S Ribosomal Subunit

Abstract

Bekanamycin sulfate, an aminoglycoside antibiotic, exerts its potent bactericidal activity by targeting the bacterial protein synthesis machinery. This technical guide provides an in-depth examination of the molecular mechanisms underpinning its function, with a specific focus on its interaction with the 30S ribosomal subunit. This compound binds irreversibly to the A-site on the 16S rRNA component of this subunit, leading to a cascade of disruptive events including mRNA misreading, inhibition of ribosomal translocation, and ultimately, the cessation of protein synthesis, which results in bacterial cell death.[1][2][3] This document details the binding kinetics, antibacterial spectrum, and key experimental protocols used to elucidate these mechanisms. It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.

Introduction

Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic derived from Streptomyces kanamyeticus.[2][4] As a member of the kanamycin complex, it is primarily utilized for its efficacy against a wide range of bacterial infections, particularly those caused by aerobic Gram-negative bacteria. The primary mechanism of action for all aminoglycosides is the inhibition of protein synthesis, a process essential for bacterial viability and replication. This compound's specific and high-affinity binding to the bacterial 30S ribosomal subunit, a key component of the 70S ribosome, makes it a powerful bactericidal agent. This guide explores the precise interactions and downstream consequences of this binding event.

Core Mechanism of 30S Subunit Inhibition

The bactericidal effect of this compound is a multi-faceted process initiated by its binding to the 30S ribosomal subunit. This interaction disrupts protein synthesis in several critical ways.

Binding to the A-Site of 16S rRNA

The primary target of bekanamycin is the decoding region (the A-site) of the 16S rRNA, a component of the small 30S ribosomal subunit. Specifically, bekanamycin binds to a region involving helix 44 (h44), interfering with the decoding site near nucleotide 1400. This binding induces a conformational change in the ribosome, which stabilizes the "flipped out" state of two universally conserved adenine residues (A1492 and A1493). In the absence of the antibiotic, this conformation is adopted only when a correct codon-anticodon pairing occurs. By locking the ribosome in this state, bekanamycin compromises the fidelity of the translation process.

Consequences of Binding

The binding of this compound to the 30S subunit triggers three primary inhibitory effects:

-

mRNA Misreading : The conformational change induced by the antibiotic leads to errors in codon-anticodon recognition. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of nonfunctional or toxic proteins. The accumulation of these aberrant proteins disrupts essential cellular functions and contributes to cell death.

-

Inhibition of Translocation : Bekanamycin obstructs the movement of the ribosome along the mRNA strand, a crucial step in the elongation phase of protein synthesis. This halting of the translocation process prevents the addition of subsequent amino acids, effectively arresting protein production.

-

Disruption of the Initiation Complex : The antibiotic also interferes with the proper assembly of the initiation complex, which is necessary for translation to begin. This further contributes to the overall inhibition of protein synthesis.

Quantitative Analysis of Inhibition

The efficacy of this compound can be quantified through various metrics, including its binding affinity to the ribosomal target and its minimum inhibitory concentration (MIC) against different bacterial species.

Binding Affinity and Inhibitory Constants

The strength of the interaction between an aminoglycoside and the ribosome is a key determinant of its potency. The data below is for Kanamycin B (Bekanamycin) and Arbekacin, a related aminoglycoside, which illustrate the typical potency of this antibiotic class.

| Parameter | Analyte | Value | Method | Reference |

| Dissociation Constant (KD) | Kanamycin B | 9.98 µM | Microscale Thermophoresis (MST) | |

| Inhibitory Constant (KI) | Arbekacin | 125 nM | In Vitro GFP Synthesis Assay | |

| Arbekacin is a derivative of bekanamycin and its KI is presented as a representative value for a potent aminoglycoside. |

Spectrum of Antibacterial Activity

This compound is effective against a broad spectrum of bacteria, with particular potency against aerobic Gram-negative organisms. The table below summarizes its reported activity. MIC values can vary significantly between specific strains.

| Bacterial Type | Species | Reported Activity | Reference |

| Gram-Negative | Pseudomonas aeruginosa | Potent | |

| Escherichia coli | Potent | ||

| Klebsiella species | Potent | ||

| Enterobacter aerogenes | Active | ||

| Proteus species | Active | ||

| Serratia marcescens | Active | ||

| Acinetobacter species | Active | ||

| Gram-Positive | Staphylococcus aureus | Active | |

| Staphylococcus epidermidis | Active |

Key Experimental Protocols

The mechanisms of this compound have been elucidated through a variety of established experimental techniques. Detailed methodologies for two key assays are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The broth microdilution method is a standard protocol for determining MIC values.

Methodology:

-

Preparation of Antimicrobial Solution : A stock solution of this compound is prepared and serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.

-

Inoculum Preparation : A standardized bacterial suspension is prepared from a pure culture and adjusted to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to yield a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Inoculation and Controls : Each well containing the antibiotic dilutions is inoculated with the bacterial suspension. A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are included.

-

Incubation : The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation : The MIC is recorded as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system. A common approach uses a reporter protein, such as luciferase, whose production can be easily quantified.

Methodology:

-

System Preparation : A cell-free reconstituted translation system is prepared, containing purified active ribosomes (e.g., 1 µM), translation factors, amino acids, and tRNAs from a bacterial source like E. coli.

-

Compound Addition : Varying concentrations of this compound are added to the reaction mixtures. A control reaction with no antibiotic is also prepared.

-

Initiation of Translation : The reaction is initiated by adding mRNA encoding a reporter protein (e.g., Firefly Luciferase or GFP).

-

Incubation : The reaction is allowed to proceed for a set time (e.g., 60-90 minutes) at an optimal temperature (e.g., 37°C).

-

Quantification : The amount of synthesized reporter protein is measured. For luciferase, a substrate (luciferin) is added, and the resulting luminescence is measured with a luminometer. For GFP, fluorescence is measured.

-

Analysis : The level of protein synthesis inhibition is calculated relative to the no-antibiotic control. Data can be used to determine parameters like the half-maximal inhibitory concentration (IC50) or the inhibitory constant (KI).

Cellular Effects Beyond Direct Inhibition

While the primary mechanism of bekanamycin is the direct inhibition of protein synthesis, it can also act as a signaling molecule at sub-inhibitory concentrations, inducing complex cellular responses.

Induction of the Type VI Secretion System (T6SS)

In Pseudomonas aeruginosa, sub-MIC levels of kanamycin have been shown to induce the expression of the H1-Type VI Secretion System (H1-T6SS). This system is involved in inter-bacterial competition and biofilm formation. The induction occurs through the Gac/Rsm signaling pathway, a central regulatory network in many Gram-negative bacteria. This suggests that bacteria can sense the presence of antibiotics as an environmental cue, triggering defensive or competitive phenotypes.

Conclusion

This compound remains a potent bactericidal agent due to its precise and disruptive targeting of the bacterial 30S ribosomal subunit. By irreversibly binding to the 16S rRNA A-site, it effectively halts protein synthesis through a combination of inducing mRNA misreading and blocking ribosomal translocation. The quantitative data on its binding affinity and broad-spectrum activity underscore its efficacy, particularly against challenging Gram-negative pathogens. Furthermore, the ability of sub-inhibitory concentrations to modulate complex bacterial signaling pathways reveals a secondary role as an environmental signal, highlighting the complex interplay between antibiotics and bacteria. A thorough understanding of these multifaceted mechanisms is critical for combating antimicrobial resistance and developing next-generation therapeutics.

References

The Bactericidal Nature of Bekanamycin Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bekanamycin sulfate, an aminoglycoside antibiotic, is a potent bactericidal agent effective against a broad spectrum of bacteria, particularly Gram-negative aerobes.[1][2] Derived from the kanamycin complex produced by Streptomyces kanamyceticus, it plays a crucial role in treating various bacterial infections.[3][4][5] This technical guide provides an in-depth exploration of the core mechanisms underlying the bactericidal activity of this compound, detailed experimental protocols for its evaluation, and a summary of its in vitro efficacy.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary bactericidal action of this compound stems from its ability to irreversibly bind to the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery. This binding event disrupts the translation process in several key ways, ultimately leading to bacterial cell death.

The key steps in the mechanism of action are:

-

Binding to the 30S Ribosomal Subunit: this compound specifically targets the 16S rRNA within the 30S subunit. This interaction interferes with the decoding site, where the mRNA codon and tRNA anticodon interact.

-

Interference with the Initiation Complex: The binding of this compound can obstruct the formation of the initiation complex, a crucial first step in protein synthesis.

-

mRNA Misreading: The presence of this compound induces conformational changes in the ribosome, leading to the misreading of the mRNA sequence. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of nonfunctional or toxic proteins.

-

Obstruction of Translocation: The antibiotic also hinders the movement of the ribosome along the mRNA strand, a process known as translocation, which effectively halts protein elongation.

The culmination of these effects—the production of aberrant proteins and the cessation of essential protein synthesis—leads to a cascade of cellular damage, ultimately resulting in bacterial cell death.

Mechanism of action of this compound.

In Vitro Activity of this compound

The efficacy of this compound against various bacterial species is quantified by determining its Minimum Inhibitory Concentration (MIC). The following tables summarize the reported activity of this compound against a range of Gram-negative and Gram-positive bacteria.

Table 1: Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | Reported Activity |

| Pseudomonas aeruginosa | Potent |

| Escherichia coli | Potent |

| Klebsiella species | Potent |

| Enterobacter aerogenes | Active |

| Proteus species | Active |

| Serratia marcescens | Active |

| Acinetobacter species | Active |

| Shigella species | Active |

| Salmonella species | Active |

| Haemophilus influenzae | Active |

| Neisseria gonorrhoeae | Active |

| Note: This table provides a summary of reported activity. Specific MIC values can vary between strains. |

Table 2: Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | Reported Activity |

| Staphylococcus aureus | Active (including penicillinase-producing strains) |

| Staphylococcus epidermidis | Active |

| Note: While active, other antibiotics are often preferred for Gram-positive infections. |

Experimental Protocols

Accurate determination of the bactericidal nature of this compound relies on standardized experimental protocols. The following sections detail the methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

This is a widely used method for determining MICs and involves preparing serial dilutions of the antibiotic in a liquid growth medium.

Methodology:

-

Preparation of Antimicrobial Solution: Prepare a stock solution of this compound and perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the bacterial isolate on an appropriate agar medium for 18-24 hours. Prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well containing the antibiotic dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the well.

In this method, the antimicrobial agent is incorporated into an agar medium upon which the microorganisms are inoculated.

Methodology:

-

Preparation of Antimicrobial Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold dilutions of this compound. A control plate without the antibiotic is also prepared.

-

Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method (adjusted to a 0.5 McFarland standard).

-

Inoculation: Spot-inoculate the surfaces of the agar plates with the standardized bacterial suspensions. A multipoint inoculator can be used to test multiple isolates simultaneously.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.

Experimental workflow for MIC determination.

Bacterial Resistance to this compound

The emergence of bacterial resistance is a significant challenge in antibiotic therapy. The primary mechanisms of resistance to this compound include:

-

Enzymatic Modification: Bacteria may acquire genes encoding aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome.

-

Ribosomal Alteration: Mutations in the 16S rRNA gene or ribosomal proteins can alter the binding site of Bekanamycin, reducing its affinity and efficacy.

-

Reduced Permeability and Efflux Pumps: Changes in the bacterial outer membrane can decrease the uptake of the antibiotic, while efflux pumps can actively transport the drug out of the cell.

Bacterial resistance pathways to Bekanamycin.

Conclusion

This compound is a potent bactericidal antibiotic with a well-defined mechanism of action centered on the irreversible inhibition of bacterial protein synthesis. Its broad spectrum of activity, particularly against Gram-negative bacteria, makes it a valuable therapeutic agent. Understanding its mechanism, in vitro efficacy, and the potential for bacterial resistance is crucial for its effective use in clinical and research settings. The standardized protocols outlined in this guide provide a framework for the continued evaluation and development of this important antibiotic.

References

Bekanamycin Sulfate in Molecular Biology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bekanamycin sulfate, an aminoglycoside antibiotic, is a powerful tool in molecular biology research.[1][2] Its primary function is the inhibition of protein synthesis in prokaryotes, making it an effective selective agent in various genetic engineering applications.[1][3][4] This guide provides an in-depth overview of this compound's core applications, detailed experimental protocols, and quantitative data to facilitate its effective use in the laboratory.

Mechanism of Action

This compound is a bactericidal antibiotic that functions by irreversibly binding to the 30S subunit of bacterial ribosomes. This interaction disrupts protein synthesis through several key mechanisms:

-

Interference with the Initiation Complex: Bekanamycin binding hinders the proper formation of the initiation complex, a crucial first step in translation.

-

mRNA Misreading: It induces conformational changes in the ribosome, leading to the misreading of mRNA codons. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, producing nonfunctional or toxic proteins.

-

Inhibition of Translocation: Bekanamycin obstructs the movement of the ribosome along the mRNA strand, a process known as translocation, thereby halting protein elongation.

This multi-faceted disruption of protein synthesis ultimately leads to bacterial cell death.

Mechanism of action of this compound.

Applications in Molecular Biology

The primary application of this compound in molecular biology is as a selective agent for cells that have been successfully transformed with a plasmid carrying a resistance gene, most commonly the neomycin phosphotransferase II (nptII or kanR) gene. This enzyme inactivates bekanamycin through phosphorylation, allowing for the selective growth of transformed cells.

Bacterial Transformation

Bekanamycin is widely used for the selection of transformed E. coli and other bacteria.

Table 1: Recommended Bekanamycin Concentrations for Bacterial Selection

| Application | Organism | Recommended Concentration | Reference |

| Plasmid Selection | E. coli | 50 µg/mL | |

| Cosmid Selection | E. coli | 20 µg/mL |

Plant Transformation

Bekanamycin is an effective selective agent for a wide range of plant species, targeting plastid ribosomes in non-transformed cells.

Table 2: Reported Effective Bekanamycin Concentrations for Plant Selection

| Plant Species | Effective Concentration (mg/L) | Reference |

| Sugarcane | 100 | |

| Various | 50 - 200 (empirical determination recommended) |

Yeast Transformation

Bekanamycin can be used as a selective agent in yeast transformation, particularly for strains engineered to carry the appropriate resistance gene.

Table 3: Recommended Bekanamycin Concentration Range for Yeast Selection

| Organism | Recommended Concentration Range (µg/mL) | Reference |

| Saccharomyces cerevisiae | 50 - 300 (empirical determination recommended) |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile, purified water

-

Sterile microcentrifuge tubes or vials

-

0.22 µm sterile filter

Methodology:

-

Weigh the desired amount of this compound powder in a sterile container.

-

Add sterile, purified water to achieve the desired stock concentration (e.g., 50 mg/mL).

-

Vortex until the powder is completely dissolved.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Determination of Minimum Inhibitory Concentration (MIC) in E. coli

It is crucial to empirically determine the optimal working concentration of bekanamycin for your specific bacterial strain and experimental conditions.

Materials:

-

Untransformed E. coli host strain

-

Luria-Bertani (LB) agar and broth

-

This compound stock solution (e.g., 50 mg/mL)

-

Sterile petri dishes

-

Spectrophotometer

Methodology:

-

Prepare an overnight culture: Inoculate 5 mL of LB broth with a single colony of your untransformed E. coli and incubate overnight at 37°C with shaking.

-

Standardize cell density: Measure the optical density at 600 nm (OD600) of the overnight culture. Dilute the culture in fresh LB broth to an OD600 of approximately 0.1.

-

Prepare antibiotic plates: Prepare LB agar and cool to ~50°C. Add this compound to final concentrations in a range such as 0, 5, 10, 15, 25, 50, 75, and 100 µg/mL. Pour the plates and allow them to solidify.

-

Plate the bacteria: Spread 100 µL of the diluted bacterial culture onto each plate.

-

Incubate: Incubate the plates at 37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest bekanamycin concentration at which there is no bacterial growth.

-

Select working concentration: The optimal working concentration for selection is typically 1.5 to 2 times the MIC.

Workflow for determining the MIC of bekanamycin.

In Vitro Translation Inhibition Assay

This assay can be used to study the inhibitory effect of bekanamycin on protein synthesis.

Materials:

-

E. coli based reconstituted cell-free translation system

-

mRNA encoding a reporter protein (e.g., GFP, Luciferase)

-

This compound stock solution

-

Amino acids, tRNAs, and translation factors

-

Incubator and detection instrument (fluorometer or luminometer)

Methodology:

-

Prepare the reaction mixture: Combine the components of the cell-free translation system, including ribosomes, translation factors, amino acids, and tRNAs.

-

Add bekanamycin: Add varying concentrations of this compound to the reaction mixtures. Include a no-bekanamycin control.

-

Initiate translation: Start the reaction by adding the reporter mRNA.

-

Incubate: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).

-

Detect reporter protein: Measure the amount of synthesized reporter protein using an appropriate detection method (e.g., fluorescence for GFP, luminescence for luciferase).

-

Analyze data: Plot the reporter signal against the bekanamycin concentration to determine the half-maximal inhibitory concentration (IC50).

Resistance to this compound

Bacterial resistance to bekanamycin, and aminoglycosides in general, can occur through several mechanisms:

-

Enzymatic Modification: The most common mechanism is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (e.g., acetyltransferases, phosphotransferases, nucleotidyltransferases), which prevents its binding to the ribosome.

-

Ribosomal Alteration: Mutations in the 16S rRNA or ribosomal proteins can alter the binding site of the antibiotic, reducing its affinity.

-

Reduced Permeability: Changes in the bacterial outer membrane, such as mutations in porin channels, can decrease the uptake of the antibiotic into the cell.

Key bacterial resistance mechanisms to bekanamycin.

Conclusion

This compound is an indispensable tool in molecular biology, primarily serving as a robust selection agent in a variety of transformation systems. A thorough understanding of its mechanism of action and the empirical determination of optimal working concentrations are critical for its successful application. This guide provides the foundational knowledge and protocols to effectively utilize this compound in research settings.

References

In-Vitro Activity of Bekanamycin Against Common Bacterial Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus.[1][2] As a member of the aminoglycoside class, bekanamycin exhibits broad-spectrum bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of the in-vitro activity of bekanamycin against common bacterial strains, detailing its mechanism of action, quantitative efficacy data, and standardized experimental protocols for its evaluation.

Mechanism of Action

Bekanamycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target of bekanamycin is the 30S subunit of the bacterial ribosome.[3] Its binding to the 30S subunit interferes with the translation process in several key ways:

-

Inhibition of the Initiation Complex: Bekanamycin disrupts the formation of the initiation complex, a critical first step in protein synthesis.

-

mRNA Misreading: The binding of the antibiotic to the ribosome causes a misreading of the mRNA codons. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of nonfunctional or toxic proteins.

-

Obstruction of Translocation: Bekanamycin hinders the movement of the ribosome along the mRNA strand, a process known as translocation, which ultimately halts protein elongation.

This multi-faceted disruption of protein synthesis leads to a cascade of cellular damage, culminating in bacterial cell death.

Signaling Pathway of Bekanamycin's Mechanism of Action

Caption: Mechanism of action of Bekanamycin.

Data Presentation: In-Vitro Activity of Bekanamycin

The in-vitro activity of bekanamycin is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a bacterium. The following tables summarize the reported MIC values for bekanamycin against common bacterial strains. It is important to note that specific MIC values can vary significantly between strains.

Table 1: In-Vitro Activity of Bekanamycin against Gram-Negative Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Notes |

| Escherichia coli | K12 | 2 - 16 | MIC values are dependent on the growth medium used in the assay. |

| Pseudomonas aeruginosa | PAK | >60 | A sub-inhibitory concentration of 60 µg/mL was shown to induce biofilm formation, indicating the MIC is above this value for this strain. |

| Klebsiella pneumoniae | High-level resistant clinical isolates | >1024 | Represents strains with significant resistance mechanisms. |

Table 2: In-Vitro Activity of Bekanamycin and its Derivative (Arbekacin) against Gram-Positive Bacteria

| Bacterial Species | Strain(s) | Compound | MIC Range (mg/L) | MIC₅₀ (mg/L) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 54 clinical isolates | Arbekacin* | 1 - 16 | 3.2 |

*Arbekacin is a semi-synthetic derivative of bekanamycin.

Experimental Protocols: Susceptibility Testing

The standard methods for determining the MIC of bekanamycin are broth microdilution and agar dilution, with protocols standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This is a widely used method for determining MICs and involves preparing a series of two-fold dilutions of bekanamycin in a liquid growth medium in a 96-well microtiter plate.

Methodology:

-

Preparation of Antimicrobial Solution: A stock solution of bekanamycin is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

-

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium for 18-24 hours. A suspension is then prepared in a sterile saline or broth, and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of bekanamycin at which there is no visible growth (i.e., no turbidity) in the well.

Agar Dilution Method

In this method, varying concentrations of bekanamycin are incorporated into an agar medium, which is then inoculated with the test organisms.

Methodology:

-

Preparation of Antimicrobial Plates: A stock solution of bekanamycin is prepared. A series of dilutions is made, and each dilution is added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method (adjusted to a 0.5 McFarland standard).

-

Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions. A multipoint inoculator can be used to test multiple isolates simultaneously.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of bekanamycin that completely inhibits the growth of the organism at the inoculation spot.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination.

Conclusion

Bekanamycin is a potent bactericidal antibiotic with a significant spectrum of activity against both Gram-negative and certain Gram-positive bacteria. Its mechanism of action, centered on the irreversible inhibition of the bacterial 30S ribosomal subunit, provides a robust basis for its antibacterial effects. Standardized methodologies, such as broth and agar dilution as outlined by CLSI, are essential for accurately determining its in-vitro efficacy. The provided quantitative data, while not exhaustive, offers a valuable reference for researchers and drug development professionals. Further investigation into the MICs of bekanamycin against a wider range of contemporary clinical isolates is warranted to continue to build a comprehensive understanding of its activity.

References

Methodological & Application

Application Notes and Protocol for Bekanamycin Sulfate Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] It functions by binding to the 30S ribosomal subunit, which inhibits protein synthesis and ultimately leads to bacterial cell death.[1] In laboratory settings, bekanamycin sulfate is frequently utilized as a selective agent for bacteria that have been transformed with plasmids conferring kanamycin resistance.[1] This document provides a detailed protocol for the preparation of a this compound stock solution for research applications.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Citations |

| Synonyms | Kanamycin B sulfate, Kanendos, Stereocidin | [1] |

| Molecular Formula | C₁₈H₃₇N₅O₁₀ · H₂SO₄ | |

| Molecular Weight | 581.59 g/mol | |

| Solubility in Water | 50 mg/mL to 100 mg/mL | |

| Recommended Stock Conc. | 10 mg/mL to 100 mg/mL | |

| Typical Working Conc. | 50 µg/mL (can range from 10-100 µg/mL) | |

| Storage (Aliquots) | -20°C for long-term (up to 6 months); 2-8°C for short-term (weeks) |

Experimental Protocol

This protocol outlines the steps to prepare a sterile 50 mg/mL stock solution of this compound.

Materials:

-

This compound powder (CAS: 29701-07-3)

-

Sterile, ultrapure water

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile syringe (e.g., 10 mL or 20 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile microcentrifuge tubes (e.g., 1.5 mL) for aliquoting

Personal Protective Equipment (PPE):

-

Lab coat

-

Gloves

-

Safety glasses

Procedure:

-

Calculations: To prepare 10 mL of a 50 mg/mL stock solution, you will need 500 mg of this compound powder.

-

Weighing: In a clean, designated weighing area, carefully weigh out 500 mg of this compound powder and transfer it to a sterile conical tube.

-

Dissolving: Add approximately 8 mL of sterile, ultrapure water to the conical tube containing the powder. Vortex the tube until the powder is completely dissolved. The solution should be clear and colorless. If the powder does not dissolve easily, gentle warming or sonication for 5-10 minutes can be applied.

-

Volume Adjustment: Once the powder is fully dissolved, add sterile, ultrapure water to bring the final volume to 10 mL.

-

Sterilization: Draw the this compound solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contamination.

-

Aliquoting and Storage: To prevent repeated freeze-thaw cycles, which can decrease the antibiotic's effectiveness, aliquot the sterile stock solution into smaller, working volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

-

Labeling: Clearly label each aliquot with the name of the solution ("this compound"), the concentration (50 mg/mL), and the date of preparation.

-

Storage: Store the aliquots at -20°C for long-term use (up to six months) or at 2-8°C for short-term use (up to a few weeks). For extended long-term storage, -80°C is recommended.

Usage:

The typical working concentration of bekanamycin in bacterial culture media is 50 µg/mL. To achieve this, dilute the 50 mg/mL stock solution 1:1000 into the autoclaved and cooled media.

Experimental Workflow

Caption: Workflow for the preparation of a sterile this compound stock solution.

References

Recommended working concentration of Bekanamycin for plasmid selection.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bekanamycin, an aminoglycoside antibiotic, is a potent selective agent for isolating and maintaining bacterial cells, particularly Escherichia coli, that have been successfully transformed with plasmids conferring resistance.[1][2] Its mechanism of action involves binding to the 30S ribosomal subunit, which disrupts protein synthesis and ultimately leads to bacterial cell death.[3][4] Resistance is conferred by the neomycin phosphotransferase II (NPTII) gene, which inactivates Bekanamycin through phosphorylation.[5] This document provides detailed protocols and quantitative data for the effective use of Bekanamycin in plasmid selection. In much of the scientific literature, Bekanamycin is used interchangeably with Kanamycin.

Data Presentation

The optimal concentration of Bekanamycin for plasmid selection can vary depending on the bacterial strain, the copy number of the plasmid, and the specific experimental conditions. Below is a summary of recommended concentrations for preparing stock solutions and working media.

| Parameter | Recommended Concentration | Notes |

| Stock Solution | 50 mg/mL in sterile, ultrapure water | Filter-sterilize through a 0.22 µm filter. Store in aliquots at -20°C to avoid repeated freeze-thaw cycles. |

| Working Concentration in Liquid Media (e.g., LB Broth) | 50 µg/mL | A 1:1000 dilution of the 50 mg/mL stock solution. |

| Working Concentration in Solid Media (e.g., LB Agar) | 50 µg/mL | Add to autoclaved media after it has cooled to approximately 55°C to prevent heat degradation of the antibiotic. |

| Concentration Range for Optimization | 10 µg/mL - 100 µg/mL | It is advisable to test a range of concentrations to determine the optimal level for your specific plasmid and bacterial strain. |

| Concentration for Stringent vs. Relaxed Plasmids | 10 µg/mL for stringent plasmids; 50 µg/mL for relaxed plasmids | The copy number of the plasmid can influence the required antibiotic concentration. |

Mechanism of Action

Bekanamycin inhibits protein synthesis in susceptible bacteria by binding to the 30S ribosomal subunit. This binding interferes with the translation process in two primary ways: it causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the polypeptide chain, and it inhibits the translocation of the ribosome along the mRNA. The accumulation of nonfunctional or toxic proteins is ultimately lethal to the bacterial cell.

Mechanism of Bekanamycin Action

Experimental Protocols

Protocol 1: Preparation of Bekanamycin Stock Solution (50 mg/mL)

Materials:

-

Bekanamycin sulfate powder

-

Sterile, ultrapure water

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringe (10 mL or 20 mL)

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

In a sterile conical tube, weigh out 500 mg of this compound powder to prepare 10 mL of stock solution.

-

Add 8 mL of sterile, ultrapure water to the tube.

-